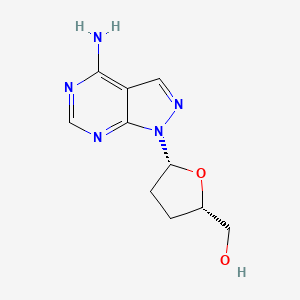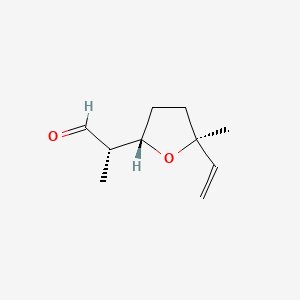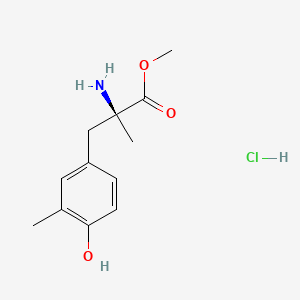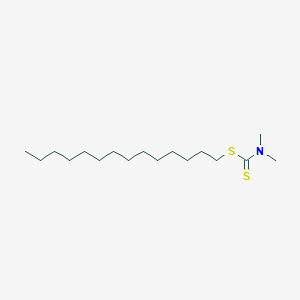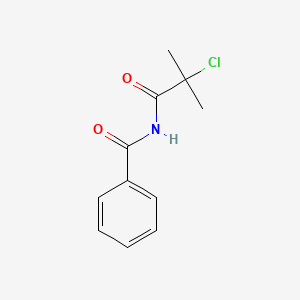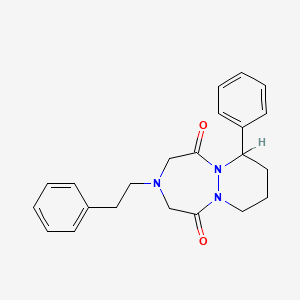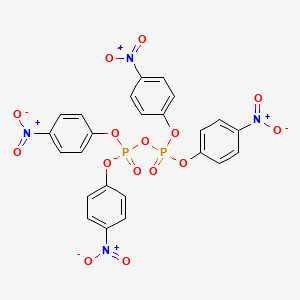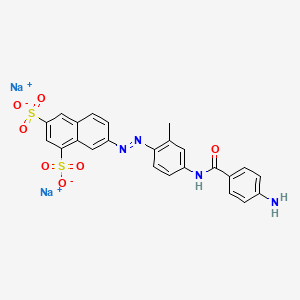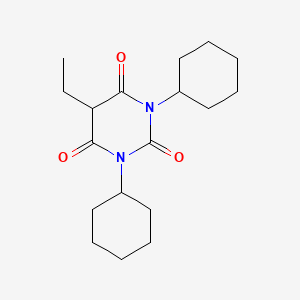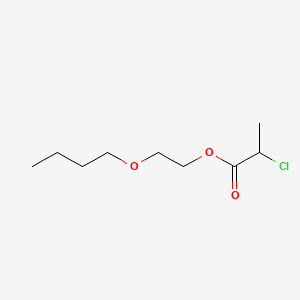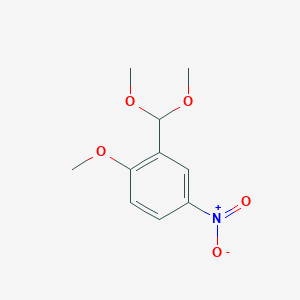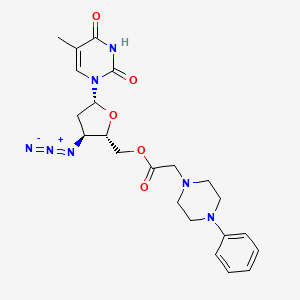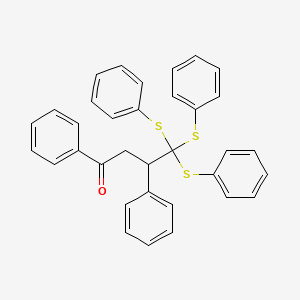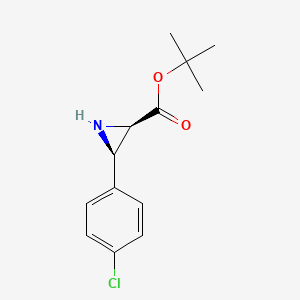
5'MealloAZT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’MealloAZT is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of azidothymidine (AZT), a well-known antiretroviral medication used to treat HIV/AIDS. The modification at the 5’ position with a metal-containing group (Meallo) enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’MealloAZT typically involves the following steps:
Starting Material: The synthesis begins with azidothymidine (AZT).
Metalation: The 5’ hydroxyl group of AZT is first protected using a suitable protecting group such as a silyl ether.
Introduction of Metal Group: The protected AZT is then reacted with a metal-containing reagent, such as a metal halide (e.g., MealloCl), under anhydrous conditions to introduce the metal group at the 5’ position.
Deprotection: The protecting group is removed to yield 5’MealloAZT.
Industrial Production Methods
Industrial production of 5’MealloAZT follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of AZT: Large-scale synthesis of the starting material, AZT.
Batch Processing: Metalation and deprotection steps are carried out in batch reactors with careful control of reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5’MealloAZT undergoes various chemical reactions, including
Eigenschaften
CAS-Nummer |
134018-71-6 |
|---|---|
Molekularformel |
C11H15N5O4 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
1-[(2R,4S)-4-azido-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O4/c1-5-4-16(11(19)13-10(5)18)8-3-7(14-15-12)9(20-8)6(2)17/h4,6-9,17H,3H2,1-2H3,(H,13,18,19)/t6-,7+,8-,9?/m1/s1 |
InChI-Schlüssel |
LDOLZPLGBOMIJY-OBCZXFEGSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)[C@@H](C)O)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


